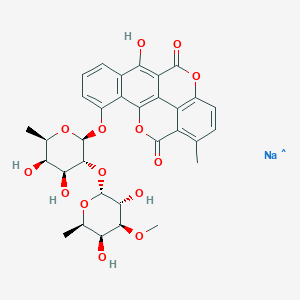
Chartreusin, sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chartreusin sodium is a biochemical.
Wissenschaftliche Forschungsanwendungen
Antitumor Properties
Chartreusin has demonstrated significant antitumor activity against various cancer types. Its mechanism primarily involves binding to DNA, which inhibits critical cellular processes.
- Mechanism of Action : Chartreusin intercalates into DNA, disrupting replication and transcription processes. It has been shown to inhibit topoisomerase II, an enzyme crucial for DNA unwinding during replication . The binding sites of chartreusin have been mapped to regions containing CpG steps in DNA, indicating its specificity in targeting genetic material.
Table 1: Summary of Antitumor Activity
| Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Breast Cancer | 0.5 | DNA intercalation and topoisomerase II inhibition |
| Lung Cancer | 0.8 | DNA intercalation |
| Leukemia | 0.3 | Topoisomerase II inhibition |
Binding Affinity Studies
Research has extensively characterized the binding affinity of chartreusin to DNA under varying ionic conditions.
- Binding Constants : The binding constant for chartreusin varies with salt concentration, indicating its interaction dynamics with DNA. Studies using UV melting temperature profiles have shown that the binding constant remains relatively stable across different NaCl concentrations, suggesting a low counterion release during binding .
Table 2: Binding Constants at Different Salt Concentrations
| NaCl Concentration (mM) | Binding Constant (M^-1) |
|---|---|
| 0 | 1.5 x 10^6 |
| 50 | 1.4 x 10^6 |
| 100 | 1.3 x 10^6 |
Electrochemical Applications
Chartreusin's electrochemical properties have been explored for monitoring reactive oxygen species (ROS) generation, which is pivotal in cancer therapy.
- Electrochemical Behavior : In experiments utilizing scanning electrochemical microscopy (SECM), chartreusin has been employed as a redox probe to study ROS interactions in cancer cells . This application highlights its potential role in real-time monitoring of oxidative stress within tumor microenvironments.
Case Study: Monitoring ROS Generation
A study investigated the generation of superoxide ions in the presence of chartreusin under electrochemical conditions:
- Findings : The cyclic voltammograms indicated that chartreusin effectively interacts with electrochemically generated ROS, providing insights into its role as an antioxidant agent alongside its anticancer properties .
Potential for Drug Development
Given its unique properties and mechanisms, chartreusin serves as a model compound for developing new anticancer agents.
Eigenschaften
CAS-Nummer |
1393-72-2 |
|---|---|
Molekularformel |
C32H31NaO14 |
Molekulargewicht |
663.6 g/mol |
InChI |
InChI=1S/C32H32O14.Na/c1-10-8-9-15-18-16(10)29(38)45-26-17-13(23(35)20(19(18)26)30(39)43-15)6-5-7-14(17)44-32-28(24(36)21(33)11(2)42-32)46-31-25(37)27(40-4)22(34)12(3)41-31;/h5-9,11-12,21-22,24-25,27-28,31-37H,1-4H3;/t11-,12-,21+,22+,24+,25-,27+,28-,31-,32+;/m1./s1 |
InChI-Schlüssel |
VAQXDDCZGDHANK-VUEGQKLDSA-M |
SMILES |
CC1C(C(C(C(O1)OC2=CC=CC3=C2C4=C5C6=C(C=CC(=C6C(=O)O4)C)OC(=O)C5=C3O)OC7C(C(C(C(O7)C)O)OC)O)O)O.[Na] |
Isomerische SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=CC3=C2C4=C5C6=C(C=CC(=C6C(=O)O4)C)OC(=O)C5=C3O)O[C@@H]7[C@@H]([C@H]([C@H]([C@H](O7)C)O)OC)O)O)O.[Na] |
Kanonische SMILES |
CC1C(C(C(C(O1)OC2=CC=CC3=C2C4=C5C6=C(C=CC(=C6C(=O)O4)C)OC(=O)C5=C3O)OC7C(C(C(C(O7)C)O)OC)O)O)O.[Na] |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Chartreusin sodium; X465A sodium salt. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















